
5-Bromo-2,4,6-trimethylpyridin-3-amine
説明
5-Bromo-2,4,6-trimethylpyridin-3-amine, also known as Br-MePy, is a pyridine derivative . It has a molecular weight of 215.09 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction can be carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide .Molecular Structure Analysis
The InChI code for this compound is1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The primary chemical reaction involving this compound is the Suzuki cross-coupling reaction . This reaction is used to synthesize novel pyridine derivatives .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.09 .科学的研究の応用
Synthesis and Biological Activities
5-Bromo-2,4,6-trimethylpyridin-3-amine is used in synthesizing novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives show promising biological activities. For example, certain derivatives display significant anti-thrombolytic and biofilm inhibition activities, with some compounds showing high effectiveness against Escherichia coli (Ahmad et al., 2017).
Antiangiogenic Activity
Derivatives of this compound have been found to possess antiangiogenic and antitumor activities. This was demonstrated in a study where various analogs were prepared and tested using chick chorioallantoic membrane (CAM) assay, highlighting their potential as antiangiogenic agents (Kim et al., 2014).
Chemoselective Functionalization
The compound is also pivotal in the chemoselective functionalization of related molecules. Specific studies have described the selective amination of polyhalopyridines, illustrating the compound's role in various synthetic pathways (Stroup et al., 2007).
Synthesis of Ligands and Complex Molecules
It serves as a starting material for synthesizing a range of complex molecules. For instance, it has been used in the preparation of polydendate ligands and other molecules that are significant in medicinal chemistry and material science (Charbonnière et al., 2002).
Large-Scale Synthesis and Industrial Applications
The compound is involved in large-scale synthesis processes, such as the production of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This showcases its importance in industrial chemical processes, including the development of safety protocols for handling reactive oxidants (Agosti et al., 2017).
作用機序
- p38α MAP kinase is a serine/threonine kinase that plays a crucial role in modulating various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative diseases (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .
Target of Action
生化学分析
Biochemical Properties
5-Bromo-2,4,6-trimethylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses . The compound’s interaction with p38α MAPK suggests its potential as an inhibitor, which could be useful in therapeutic strategies for diseases driven by cytokine production, such as rheumatoid arthritis and psoriasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving MAPKs, which are crucial for transmitting extracellular signals to the intracellular machinery . This compound can modulate gene expression and cellular metabolism, potentially affecting the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . These effects highlight its potential in modulating immune responses and inflammatory processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its interaction with p38α MAPK involves competitive inhibition at the adenosine triphosphate (ATP) binding site, which prevents the phosphorylation and activation of downstream targets . This inhibition can lead to reduced production of pro-inflammatory cytokines, thereby modulating inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK activity without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential disruptions in cellular metabolism and gene expression . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, which can influence its bioavailability and activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of the compound within cells can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.
特性
IUPAC Name |
5-bromo-2,4,6-trimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMPVLNASWTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



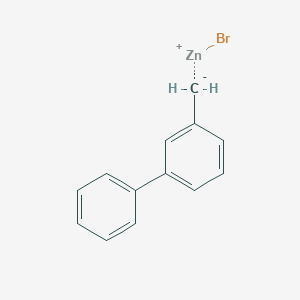

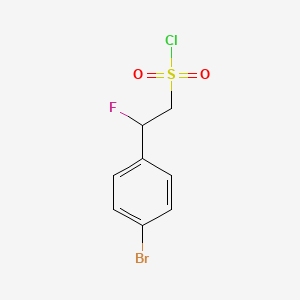



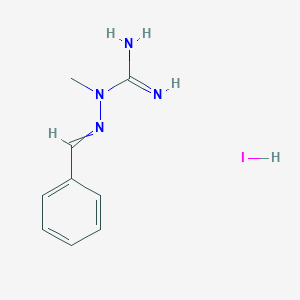


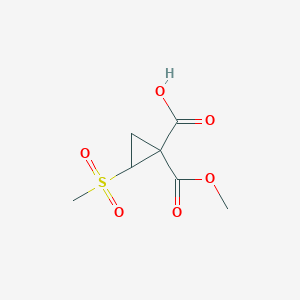
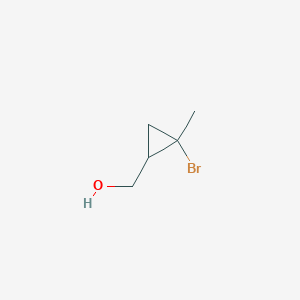
![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)